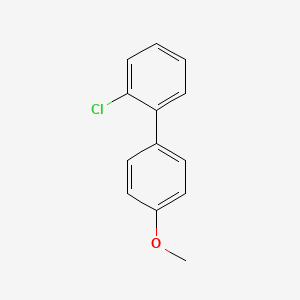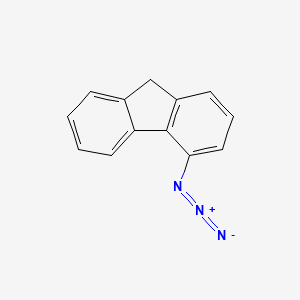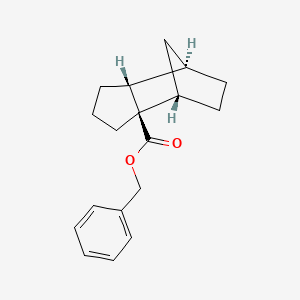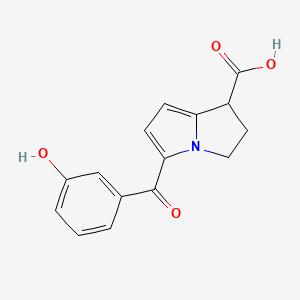
5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid is a complex organic compound that features a pyrrolizine ring system substituted with a hydroxybenzoyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-hydroxybenzoyl chloride, which can be synthesized from 3-hydroxybenzoic acid through a reaction with thionyl chloride . This intermediate is then reacted with a suitable pyrrolizine derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-(3-Ketobenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid.
Reduction: Formation of 5-(3-Hydroxybenzyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxybenzoyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrolizine ring system can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxybenzoic acid: A simpler compound with similar functional groups but lacking the pyrrolizine ring.
2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid: Lacks the hydroxybenzoyl group but shares the pyrrolizine ring system.
5-(3-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid: Similar structure with a methoxy group instead of a hydroxy group.
Uniqueness
5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid is unique due to the combination of the hydroxybenzoyl group and the pyrrolizine ring system, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
96327-42-3 |
|---|---|
Molekularformel |
C15H13NO4 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
5-(3-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO4/c17-10-3-1-2-9(8-10)14(18)13-5-4-12-11(15(19)20)6-7-16(12)13/h1-5,8,11,17H,6-7H2,(H,19,20) |
InChI-Schlüssel |
UWZMVFOQEGRQRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=CC=C2C(=O)C3=CC(=CC=C3)O)C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


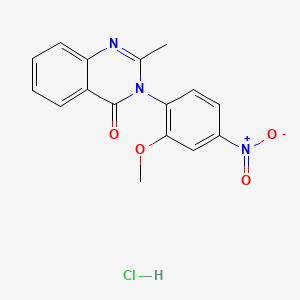
![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)
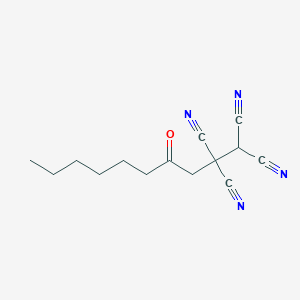
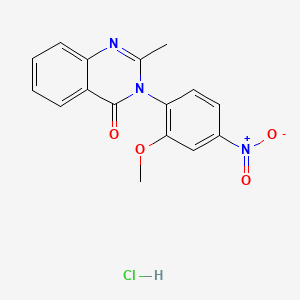
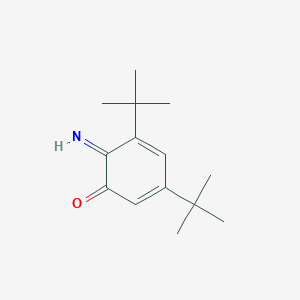
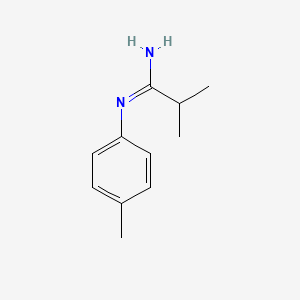
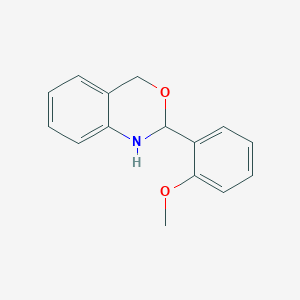

![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)
